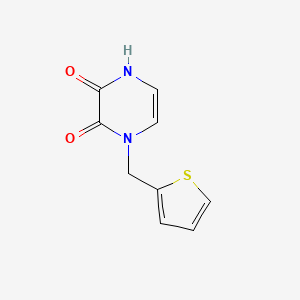
1-(Thiophen-2-ylmethyl)-1,4-dihydropyrazine-2,3-dione
Übersicht
Beschreibung
“1-(Thiophen-2-ylmethyl)-1,4-dihydropyrazine-2,3-dione” is a compound that contains a thiophene ring and a dihydropyrazine-2,3-dione ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Dihydropyrazine is a six-membered ring with four carbon atoms and two nitrogen atoms. The “dione” indicates the presence of two carbonyl (C=O) groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The thiophene and dihydropyrazine rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the thiophene and dihydropyrazine rings could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the thiophene and dihydropyrazine rings could influence these properties .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Precursors
- The compound 1-(Thiophen-2-ylmethyl)-1,4-dihydropyrazine-2,3-dione and its analogs have been synthesized using various methods. For instance, an unexpected microwave-assisted cascade reaction was used for the synthesis of N-1 substituted 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones, which are excellent precursors for the diversity-oriented synthesis of pharmacologically active α,β-dicarbonyl compounds (Sharma et al., 2008).
Chemiluminescent Properties
- Some derivatives of 1-(Thiophen-2-ylmethyl)-1,4-dihydropyrazine-2,3-dione exhibit chemiluminescent properties. Compounds containing thiophen-2-yl groups were synthesized and found to glow in the presence of hydrogen peroxide in basic medium, with the glow intensity increased by using Fe3+ ions or blood samples (Algi et al., 2017).
Electronic and Optoelectronic Applications
- Derivatives of 1-(Thiophen-2-ylmethyl)-1,4-dihydropyrazine-2,3-dione have been utilized in electronic and optoelectronic applications. For example, a bifluorenylidene-functionalized derivative was used as an electron acceptor in organic solar cells, demonstrating high optical absorption and encouraging efficiency (Gupta et al., 2017).
Anticancer Activities
- Some thiophenyl derivatives of 1,4-dihydropyrazine-2,3-dione have shown potential in cancer research. A study reported the synthesis of a novel thiophenylchromane with moderate anticancer activity, highlighting its potential use in developing new cancer therapies (Vaseghi et al., 2021).
Antimicrobial Evaluation
- The antimicrobial properties of certain 1,4-dihydropyrazine-2,3-dione derivatives have been explored. A study synthesized pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives and evaluated their antibacterial and antifungal activities, demonstrating their potential in developing new antimicrobial agents (Jat et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(thiophen-2-ylmethyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-8-9(13)11(4-3-10-8)6-7-2-1-5-14-7/h1-5H,6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMZPOSNNQZEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1478548.png)
![1-(8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-yl)azetidin-3-amine](/img/structure/B1478549.png)
![2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478550.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol](/img/structure/B1478551.png)
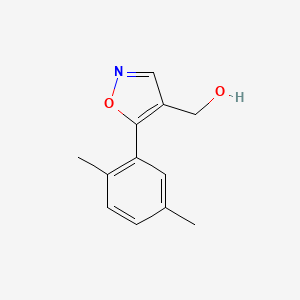
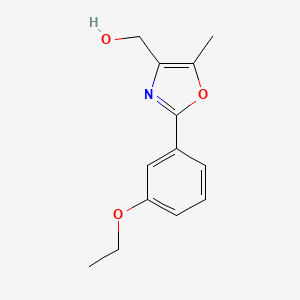
![3-(piperidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1478556.png)
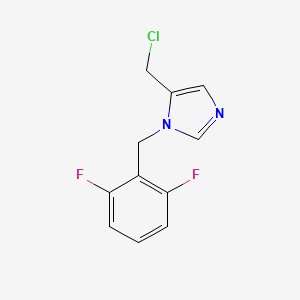
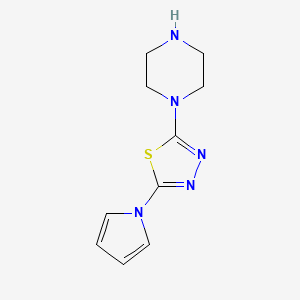
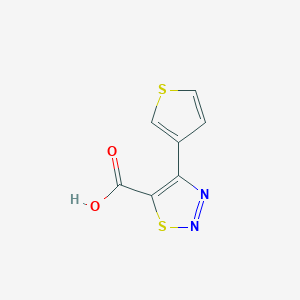

![5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478566.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol](/img/structure/B1478571.png)